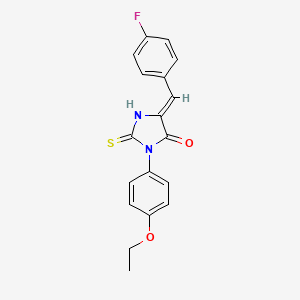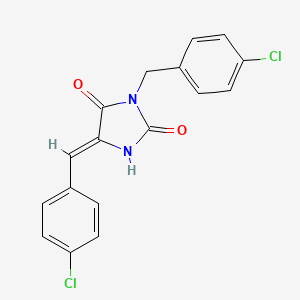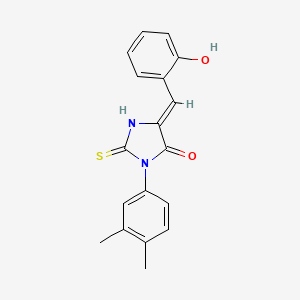
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone, also known as EF24, is a synthetic curcumin analog that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 was first synthesized in 2004 by Bharat Aggarwal and colleagues at the University of Texas MD Anderson Cancer Center.
Mechanism of Action
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the Nrf2 pathway, which regulates antioxidant and detoxification enzymes, leading to reduced oxidative stress and inflammation. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation and oxidative stress, leading to potential therapeutic applications in various inflammatory diseases. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is its relatively low toxicity compared to other chemotherapy agents. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have a longer half-life in the body compared to curcumin, making it a potentially more effective therapeutic agent. However, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications.
Future Directions
There are many potential future directions for 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone may also have potential applications in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and cardiovascular disease. Overall, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Synthesis Methods
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzaldehyde with thiourea to form 5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. The resulting compound is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties, particularly in cancer research. Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and metastasis of tumors in various cancer types, including breast, lung, and pancreatic cancer. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQUCSMULFVRPJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)
![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)


![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)